Thiodiglycolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in ethanol, soluble in benzene

In water, 4X10+5 mg/l @ 25 deg

400 mg/mL at 25 °C

Synonyms

Canonical SMILES

Protein Studies and Analysis

- Cleaving Disulfide Bonds: TDGA's ability to break disulfide bonds, which play a crucial role in protein structure and function, makes it a valuable tool for researchers. By reducing these bonds, TDGA helps unfold proteins, allowing for further analysis of their structure and interactions with other molecules ().

Material Science and Nanotechnology

- Surface Modification: TDGA's functional groups (carboxyl and thiol) can bind to various metal surfaces. This property allows researchers to modify surfaces at the molecular level, influencing properties like wettability, adhesion, and electrical conductivity. These modified surfaces can have applications in areas like biosensors, corrosion protection, and catalysis ().

Chemical Synthesis

- Organic Synthesis Precursor: TDGA can be used as a building block for the synthesis of more complex organic molecules. Its reactive functional groups allow for further chemical modifications, leading to the creation of new compounds with desired properties.

Environmental Research

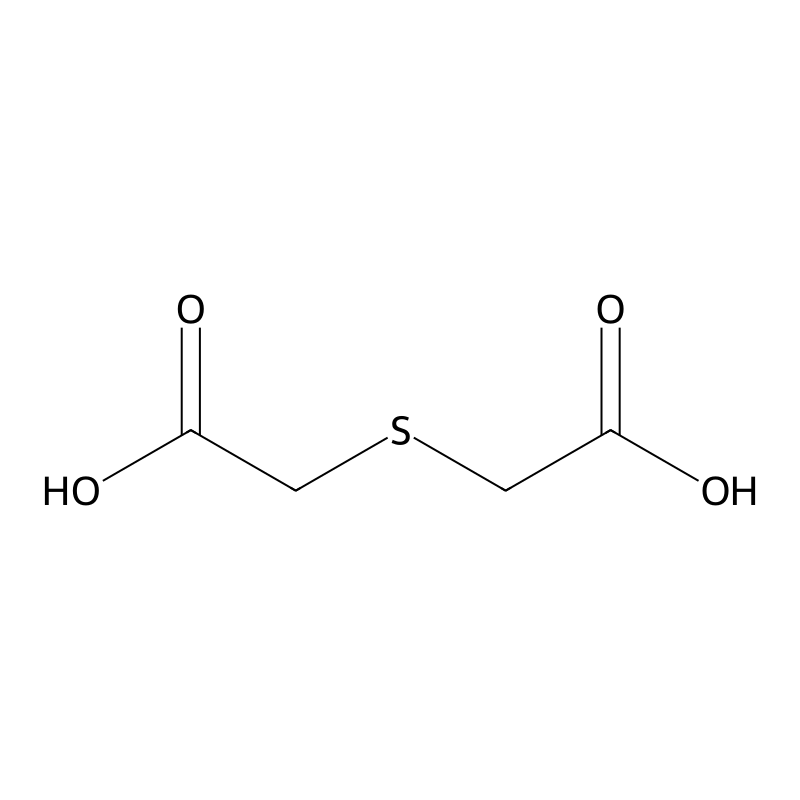

Thiodiglycolic acid, also known as 2,2'-thiodiacetic acid, is an organic compound with the molecular formula C₄H₆O₄S. It features both carboxylic acid and thiol functional groups, making it a unique compound in the realm of organic chemistry. Thiodiglycolic acid is characterized by its ability to form disulfide bonds, which are critical in various biochemical processes. The compound appears as a colorless to pale yellow liquid with a pungent odor and is soluble in water and organic solvents.

Toxicity

TDGA exhibits moderate toxicity. Studies suggest negative effects on the liver and kidneys at high doses [5].

Flammability

Non-flammable [2]

Reactivity

Can react with strong oxidizing agents [2]

Safety Precautions

Standard laboratory safety practices should be followed when handling TDGA, including wearing gloves, eye protection, and working in a well-ventilated area [2].

Data Source:

In addition, thiodiglycolic acid can act as a reducing agent, particularly in reactions involving metal ions where it forms stable complexes. For example, it has been shown to react with iron(III) complexes, facilitating electron transfer processes .

Thiodiglycolic acid can be synthesized through several methods:

- Reaction of Thioglycolic Acid: Thiodiglycolic acid can be produced by reacting thioglycolic acid with appropriate reagents under controlled conditions.

- Bunte Salt Method: This involves the reaction of sodium thiosulfate with chloroacetic acid to form Bunte salts, which can then be hydrolyzed to yield thiodiglycolic acid.

- Direct Synthesis: Thiodiglycolic acid can also be synthesized directly from acetic anhydride and hydrogen sulfide under specific conditions.

These methods highlight the versatility of thiodiglycolic acid's synthesis while emphasizing its reactivity and functional versatility

Thiodiglycolic acid has diverse applications across various fields: The compound's unique properties make it valuable in both industrial and research settings .

Studies have shown that thiodiglycolic acid interacts significantly with metal ions and other chemical species. For example, its reaction with iron(III)-salen complexes demonstrates its role as an electron donor in oxidation reactions. The presence of nitrogenous bases has been shown to influence the reaction kinetics significantly, indicating that the compound's reactivity can be modulated by external factors .

Thiodiglycolic acid shares structural similarities with several other compounds that also contain thiol or carboxylic functional groups. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Thioglycolic Acid | C₂H₄O₂S | Stronger reducing agent; used primarily in depilatories. |

| Dithiodiglycolic Acid | C₄H₈O₄S₂ | Contains two sulfur atoms; used in cross-linking applications. |

| Mercaptoacetic Acid | C₂H₄O₂S | Similar structure; used mainly for hair treatments. |

| Cysteine | C₃H₇NO₂S | An amino acid that contains a thiol group; essential for protein structure. |

Thiodiglycolic acid's distinctiveness lies in its dual functionality as both a reducing agent and a precursor for disulfide bond formation, setting it apart from similar compounds

The most widely employed industrial synthesis of thiodiglycolic acid utilizes the reaction between sodium sulfide and sodium chloroacetate in aqueous medium [1] [2]. This process represents the currently accepted industrial method for preparing thiodiglycolic acid, providing reliable yields of 85-95% under controlled conditions [2]. The reaction proceeds through a nucleophilic substitution mechanism where the sulfide anion attacks the chloroacetate, forming the desired thiodicarboxylic acid product. The reaction is typically conducted at temperatures ranging from 80-120°C for 4-8 hours under atmospheric pressure [1]. The process begins with the preparation of aqueous solutions containing stoichiometric amounts of sodium sulfide and sodium chloroacetate. The sodium sulfide solution is maintained at concentrations of 6.0-9.3 mol percent to optimize reaction kinetics and product formation [3]. Following the reaction completion, acidification with mineral acids such as sulfuric acid converts the sodium salt to the free thiodiglycolic acid [2]. Key advantages of this method include its scalability to industrial levels, relatively mild reaction conditions, and the availability of both starting materials as commodity chemicals [1]. The process generates minimal hazardous waste and can be operated continuously, making it economically viable for large-scale production. Product isolation involves standard acidification followed by crystallization from aqueous solution, yielding high-purity thiodiglycolic acid suitable for commercial applications [2]. Advanced industrial synthesis employs hydrogen sulfide gas under elevated pressure conditions, offering superior yields of 95-100% compared to traditional methods [4] [5]. This high-pressure synthesis utilizes mixtures of monochloroacetic acid and dichloroacetic acid with alkali metal hydrosulfide in aqueous medium under pressures of at least 250 psig (17.5 kg/cm²) [4] [5]. The elevated pressure conditions are critical for achieving the exceptional yields, as the hydrogen sulfide pressure drives the reaction equilibrium toward product formation. The process operates at temperatures ranging from ambient to 150°C, with optimal conditions typically maintained between 80-105°C [4]. Residence times in continuous reactors are remarkably short, ranging from 20-40 minutes, making this method highly efficient for industrial production [4]. The reaction can utilize mixed chloroacetic acid feeds containing 75-99% monochloroacetic acid with 1-25% dichloroacetic acid, eliminating the need for expensive purification of the starting material [5]. This method demonstrates exceptional efficiency in converting both monochloroacetic and dichloroacetic acids to useful products. The molar ratio of metal hydrosulfide to monochloroacetic acid should be maintained at 2.1-3.0, while for dichloroacetic acid, the ratio should be 3.1-4.0 [4]. The elevated pressure can be achieved either autogeneously from the reactants or through supplemental hydrogen sulfide gas addition [4]. Following the reaction, the product stream is flashed to atmospheric pressure, and thiodiglycolic acid is recovered through standard acidification and crystallization procedures [4]. Laboratory-scale synthesis of thiodiglycolic acid can be accomplished using bromoacetic acid as the halogenated starting material instead of chloroacetic acid derivatives [6] [7]. Bromoacetic acid offers enhanced reactivity compared to its chloro analog due to the superior leaving group ability of bromide, resulting in faster reaction kinetics and improved yields under milder conditions [6]. The synthesis typically employs sodium sulfide or sodium hydrosulfide as the nucleophilic sulfur source in aqueous or alcoholic media. The reaction proceeds at temperatures of 60-100°C for 3-6 hours, yielding 75-88% of thiodiglycolic acid [7]. Bromoacetic acid can be prepared through bromination of acetic acid using bromine in the presence of red phosphorus via the Hell-Volhard-Zelinsky process [6] [8]. Alternatively, free-radical bromination using potassium bromide and hydrogen peroxide provides an environmentally preferable route to bromoacetic acid [8]. The enhanced electrophilicity of bromoacetic acid enables the reaction to proceed under milder alkaline conditions, reducing the risk of side reactions and product degradation [6]. This method is particularly suitable for research applications where small quantities of high-purity thiodiglycolic acid are required. The product is isolated through acidification of the reaction mixture followed by extraction with organic solvents or direct crystallization from aqueous solution [7]. An innovative laboratory synthesis utilizes L-methionine and chloroacetic acid as starting materials, providing a novel route to thiodiglycolic acid with yields of 70-85% [9] [10]. This method involves heating L-methionine (0.6 mol) with chloroacetic acid (0.84 mol) in 500 mL of water at 80°C for 8 hours [9]. The reaction generates a mixture containing L-homoserine lactone hydrochloride, methylthioacetic acid, and the desired thiodiglycolic acid as products. The process represents an interesting example of utilizing an amino acid substrate for thiodiglycolic acid synthesis [9]. The reaction mechanism likely involves nucleophilic attack by the sulfur atom in methionine on the chloroacetate, followed by subsequent transformations leading to the thiodicarboxylic acid product. Following the reaction, solvent water is recovered under reduced pressure, and the crude product mixture totaling 162.1 grams can be used directly for further processing or separated to isolate pure thiodiglycolic acid [9]. This method offers the advantage of using a naturally occurring amino acid as a starting material, potentially providing access to isotopically labeled thiodiglycolic acid when using labeled methionine [10]. The mild aqueous reaction conditions and relatively straightforward workup make this approach attractive for specialized research applications requiring thiodiglycolic acid with specific isotopic labeling patterns. Laboratory synthesis can also proceed through oxidation of thioglycolic acid or its derivatives to produce thiodiglycolic acid [11] [12]. This approach involves the controlled oxidation of 2-mercaptoacetic acid using hydrogen peroxide in the presence of catalysts such as potassium iodide [11]. The reaction is typically conducted at 30°C using 120 grams of thioglycolic acid, 700 grams of propyl acetate, and 1.0 gram of potassium iodide, followed by dropwise addition of 90 grams of 30% hydrogen peroxide [11]. The oxidative coupling reaction proceeds for 4 hours, during which two thioglycolic acid molecules combine via disulfide bond formation to generate the thiodiglycolic acid product [11]. The reaction mixture is subsequently washed with saturated sodium sulfite solution to remove excess peroxide, and the propyl acetate is removed under reduced pressure to obtain the crude thiodiglycolic acid [11]. This method provides yields of 80-90% and offers excellent control over reaction conditions [12]. The use of organic solvents such as propyl acetate helps maintain mild reaction temperatures and facilitates product purification [11]. Alternative oxidizing agents including atmospheric oxygen, iodine, or metal catalysts can also be employed depending on the specific requirements and available equipment. The method is particularly useful when thioglycolic acid is readily available or when specific synthetic routes require the preservation of certain structural features during the transformation. Modern green chemistry principles have been applied to develop more environmentally sustainable synthetic routes to thiodiglycolic acid, focusing on reduced solvent usage, milder reaction conditions, and minimized waste generation [13] [14] [15]. Recent advances include the development of solvent-free synthesis methods and the use of recyclable catalytic systems that reduce environmental impact while maintaining high synthetic efficiency. One promising green chemistry approach involves the use of supported catalysts on solid phases, which can be easily recovered and reused multiple times [13] [15]. The development of Fe₃O₄@SiO₂@vanillin@thioglycolic acid magnetic nanoparticles demonstrates the potential for creating recyclable catalytic systems that can be recovered using external magnetic fields [15]. These catalyst systems show consistent activity over six reaction cycles without significant loss of catalytic efficiency, substantially reducing the overall environmental footprint of the synthesis. Mechanochemical synthesis represents another green chemistry approach, where reactions are conducted under solvent-free conditions using mechanical force to drive chemical transformations [15]. This method eliminates the need for large volumes of organic solvents, reduces energy consumption through ambient temperature operations, and provides excellent yields with simplified workup procedures. The mechanochemical approach has shown particular promise for preparing thiodiglycolic acid derivatives and related compounds with high atom economy and minimal waste generation. Water-based synthesis protocols have been developed that utilize aqueous media as the primary solvent system, eliminating the need for organic solvents entirely [14]. These methods often employ mild reaction conditions, reduced temperatures, and shorter reaction times while maintaining competitive yields. The use of ionic liquids and deep eutectic solvents as alternative reaction media provides additional green chemistry options that can be tailored to specific synthetic requirements while maintaining environmental sustainability. Crystallization from aqueous solutions represents the primary purification method for thiodiglycolic acid, offering excellent purity enhancement while utilizing environmentally benign solvents [10] [16] [17]. The high water solubility of thiodiglycolic acid (400 g/L at 25°C) enables efficient crystallization processes that can achieve purity levels exceeding 98% [18] [19]. The crystallization process typically involves dissolving crude thiodiglycolic acid in hot water at concentrations of 400-600 g/L, followed by controlled cooling to induce nucleation and crystal growth. Optimal crystallization conditions include maintaining the solution temperature between 20-25°C during the cooling phase, with cooling rates of 1.0°C/min providing the best balance between crystal quality and process efficiency [18]. The pH of the crystallization solution should be maintained between 2.5-3.0 to optimize the solubility behavior and prevent unwanted side reactions [18]. Seeding with 2-5% (w/w) of pure thiodiglycolic acid crystals improves reproducibility and controls crystal size distribution, typically yielding crystals in the 100-300 μm range. The crystallization process achieves typical yields of 85-90% while providing purity enhancement of 5-7% compared to the starting crude material [18]. The crystals exhibit a prismatic needle habit with good flow properties suitable for further processing. Following crystallization, the product is recovered by vacuum filtration, washed with cold distilled water to remove residual impurities, and dried at 50°C for 18 hours to achieve moisture content below 0.3% [18]. Recrystallization can be performed using solvent volumes of 8-10 mL per gram of crude material, providing effective impurity removal while maintaining high recovery yields [18]. The process is particularly effective at removing inorganic salts, residual starting materials, and colored impurities that may be present in crude synthetic products. Multiple recrystallization cycles can be employed when ultra-high purity material is required for specialized applications. Comprehensive quality control parameters have been established for thiodiglycolic acid to ensure consistent product quality across different synthetic routes and purification methods [18] [20] [19]. The primary purity specifications require minimum 98.0% purity as determined by both gas chromatography and neutralization titration methods [18]. Gas chromatographic analysis provides detailed information about organic impurities, while titrimetric analysis confirms the total acid content and overall chemical purity. Physical property specifications include appearance as white to grayish crystalline powder, melting point between 128-132°C, and density of approximately 1.352 g/cm³ [18] [19]. The material should be free-flowing with crystal sizes typically ranging from 50-500 μm to ensure good handling characteristics. Moisture content must be maintained below 0.5% to prevent hygroscopic issues and ensure long-term stability during storage [21]. Chemical purity parameters include maximum limits for chloride content (50 ppm), sulfate content (10 ppm), and heavy metals content (5 ppm) [21]. These specifications ensure that residual impurities from synthetic processes are maintained at acceptably low levels. The pH of a 10 g/L aqueous solution should be 2.2 ± 0.2 at 20°C, confirming the expected acidic behavior of the dicarboxylic acid [18].Sodium Sulfide and Sodium Chloroacetate Method

Hydrogen Sulfide-Based Syntheses

Laboratory Preparation Methods

Synthesis from Bromoacetic Acid and Related Compounds

Synthesis from L-Methionine and Chloroacetic Acid

Synthesis via Thioglycolic Acid Derivatives

Green Chemistry Approaches to Thiodiglycolic Acid Synthesis

Purification Techniques

Crystallization from Aqueous Solutions

Quality Control Parameters

Purity

Physical Description

Color/Form

A white powder or crystals from ethyl acetate/benzene

Colorless crystals

XLogP3

Exact Mass

Appearance

Melting Point

129 °C

129°C

Storage

UNII

GHS Hazard Statements

H314 (97.41%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Thioglycolic acid is manufactured by the reaction of monochloracetic acid or its salts with alkali hydrosulfides ... in aqueous medium, under controlled conditons of pressure, temperature, pH, concentration, to give a higher yield of thioglycolate salt and minimize the formation of such by-products as thiodiglycolic and dithiodiglycolic acids. The reaction mixture is acidified to liberate thioglycolic acid, which is extracted from the aqueous solution into an organic solvent, such as an ether, and then purified by vacuum distillation.

Clinical Laboratory Methods

Metabolites of vinyl chloride have been identified in the urine of rats and humans using GC-MS. As there is strong correlation between vinyl chloride exposure in humans and increased excretion of thiodiglycolic acid, this metabolite has been used for monitoring purposes.

Dates

2: Xiao Q, Fu Z, Meng C, Xuan Y, Qin W. [Determination of thiodiglycolic acid in urine with gas chromatography-mass spectrometer]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2015 Jun;33(6):474-6. Chinese. PubMed PMID: 26653390.

3: Baygildiev T, Braun A, Stavrianidi A, Rodin I, Shpigun O, Rybalchenko I, Ananieva I. "Dilute-and-shoot" rapid-separation liquid chromatography tandem mass spectrometry method for fast detection of thiodiglycolic acid in urine. Eur J Mass Spectrom (Chichester). 2015;21(5):733-8. doi: 10.1255/ejms.1387. PubMed PMID: 26579929.

4: Puccio G, Brambilla P, Conti M, Bartolini D, Noonan D, Albini A. Surface-activated chemical ionization-electrospray mass spectrometry in the analysis of urinary thiodiglycolic acid. Rapid Commun Mass Spectrom. 2013 Feb 15;27(3):476-80. doi: 10.1002/rcm.6471. PubMed PMID: 23280980.

5: Visarius TM, Bähler H, Küpfer A, Cerny T, Lauterburg BH. Thiodiglycolic acid is excreted by humans receiving ifosfamide and inhibits mitochondrial function in rats. Drug Metab Dispos. 1998 Mar;26(3):193-6. PubMed PMID: 9492379.

6: Huang PC, Liu LH, Shie RH, Tsai CH, Liang WY, Wang CW, Tsai CH, Chiang HC, Chan CC. Assessment of urinary thiodiglycolic acid exposure in school-aged children in the vicinity of a petrochemical complex in central Taiwan. Environ Res. 2016 Oct;150:566-72. doi: 10.1016/j.envres.2015.11.027. Epub 2015 Dec 4. PubMed PMID: 26657495.

7: Hofmann U, Eichelbaum M, Seefried S, Meese CO. Identification of thiodiglycolic acid, thiodiglycolic acid sulfoxide, and (3-carboxymethylthio)lactic acid as major human biotransformation products of S-carboxymethyl-L-cysteine. Drug Metab Dispos. 1991 Jan-Feb;19(1):222-6. PubMed PMID: 1673403.

8: Samcová E, Kvasnicová V, Urban J, Jelínek I, Coufal P. Determination of thiodiglycolic acid in urine by capillary electrophoresis. J Chromatogr A. 1999 Jun 25;847(1-2):135-9. PubMed PMID: 10431357.

9: Dramiński W, Trojanowska B. Chromatographic determination of thiodiglycolic acid - a metabolite of vinyl chloride. Arch Toxicol. 1981 Nov;48(4):289-92. PubMed PMID: 7316764.

10: Lee T, Chan SH, Weigand WA, Bentley WE. Biocatalytic transformation of [(2-Hydroxyethyl)thio]acetic acid and thiodiglycolic acid from thiodiglycol by Alcaligenes xylosoxydans ssp. xylosoxydans (SH91). Biotechnol Prog. 2000 May-Jun;16(3):363-7. PubMed PMID: 10835236.

11: Pei S. [Study on the excretive regularity of thiodiglycolic acid in the urine of vinyl chloride exposed workers]. Zhonghua Yu Fang Yi Xue Za Zhi. 1986 Mar;20(2):87-9. Chinese. PubMed PMID: 3769666.

12: Dlasková Z, Navrátil T, Heyrovský M, Pelclová D, Novotný L. Voltammetric determination of thiodiglycolic acid in urine. Anal Bioanal Chem. 2003 Jan;375(1):164-8. Epub 2002 Nov 6. PubMed PMID: 12520453.

13: Cheng TJ, Huang YF, Ma YC. Urinary thiodiglycolic acid levels for vinyl chloride monomer-exposed polyvinyl chloride workers. J Occup Environ Med. 2001 Nov;43(11):934-8. PubMed PMID: 11725332.

14: Heger M, Müller G, Norpoth K. [Investigations on the correlation between vinyl chloride (VCM)-uptake and excretion of its metabolites by 15 VCM-exposed workers. II. Measurements of the urinary excretion of the vcm-metabolite thiodiglycolic acid ]. Int Arch Occup Environ Health. 1982;50(2):187-96. German. PubMed PMID: 7118262.

15: Müller G, Norpoth K, Wickramasinghe RH. An analytical method, using GC-MS, for the quantitative determination of urinary thiodiglycolic acid. Int Arch Occup Environ Health. 1979;44(3):185-91. PubMed PMID: 521174.

16: Payan JP, Beydon D, Fabry JP, Brondeau MT, Ban M, de Ceaurriz J. Urinary thiodiglycolic acid and thioether excretion in male rats dosed with 1,2-dichloroethane. J Appl Toxicol. 1993 Nov-Dec;13(6):417-22. PubMed PMID: 8288845.

17: Chen ZY, Gu XR, Cui MZ, Zhu XX. Sensitive flame-photometric-detector analysis of thiodiglycolic acid in urine as a biological monitor of vinyl chloride. Int Arch Occup Environ Health. 1983;52(3):281-4. PubMed PMID: 6629516.

18: Dell'Amico E, Bernasconi S, Cavalca L, Magni C, Prinsi B, Andreoni V. New insights into the biodegradation of thiodiglycol, the hydrolysis product of Yperite (sulfur mustard gas). J Appl Microbiol. 2009 Apr;106(4):1111-21. doi: 10.1111/j.1365-2672.2008.04074.x. Epub 2009 Jan 15. PubMed PMID: 19191966.

19: Navrátil T, Petr M, Senholdová Z, Pristoupilová K, Pristoupil TI, Heyrovský M, Pelclová D, Kohlíková E. Diagnostic significance of urinary thiodiglycolic acid as a possible tool for studying the role of vitamins B12 and folates in the metabolism of thiolic substances. Physiol Res. 2007;56(1):113-22. Epub 2006 Feb 23. PubMed PMID: 16497089.

20: Steventon GB, Mitchell SC. Thiodiglycolic acid and dermatological reactions following S-carboxymethyl-L-cysteine administration. Br J Dermatol. 2006 Feb;154(2):386-7. PubMed PMID: 16433823.